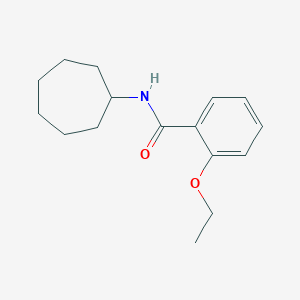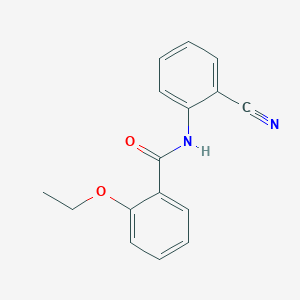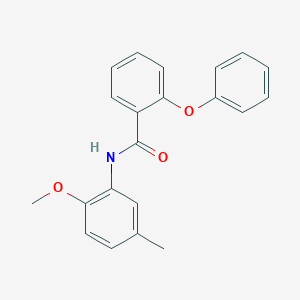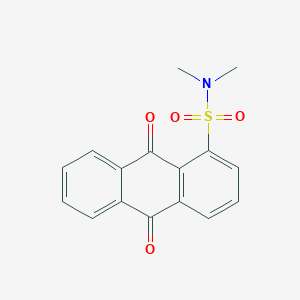
N,N-dimethyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide is a chemical compound with the molecular formula C₁₆H₁₃NO₄S. It is known for its unique structure, which includes both anthracene and sulfonamide functional groups. This compound has various applications in scientific research and industry due to its distinctive chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide typically involves the reaction of anthracene derivatives with sulfonamide reagents under controlled conditions. One common method includes the oxidation of anthracene to form 9,10-anthraquinone, followed by sulfonation and subsequent reaction with dimethylamine .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation and sulfonation processes. These methods are optimized for high yield and purity, often utilizing catalysts and specific reaction conditions to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dimethyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to the corresponding dihydroxy compound.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonamide group under basic conditions.
Major Products Formed
The major products formed from these reactions include various anthraquinone derivatives, dihydroxyanthracenes, and substituted sulfonamides .
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interfere with cellular pathways involved in inflammation and cancer progression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide
- 9,10-dioxo-9,10-dihydro-1-anthracenesulfonic acid
- 9,10-dioxo-9,10-dihydro-1-anthracene-2-sulfonamide
Uniqueness
N,N-dimethyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C16H13NO4S |
|---|---|
Molekulargewicht |
315.3g/mol |
IUPAC-Name |
N,N-dimethyl-9,10-dioxoanthracene-1-sulfonamide |
InChI |
InChI=1S/C16H13NO4S/c1-17(2)22(20,21)13-9-5-8-12-14(13)16(19)11-7-4-3-6-10(11)15(12)18/h3-9H,1-2H3 |
InChI-Schlüssel |
WGJYKDZEWRMWTB-UHFFFAOYSA-N |
SMILES |
CN(C)S(=O)(=O)C1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Kanonische SMILES |
CN(C)S(=O)(=O)C1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


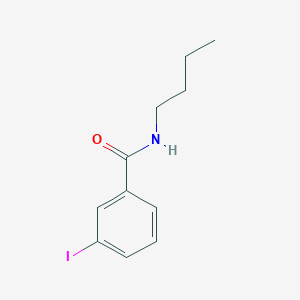

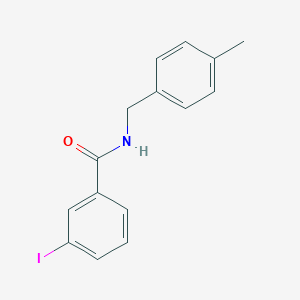
acetate](/img/structure/B411043.png)
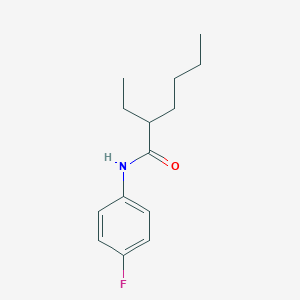
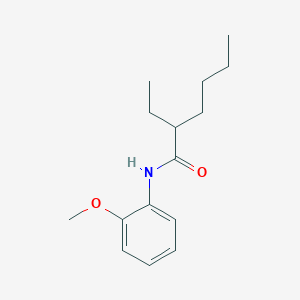
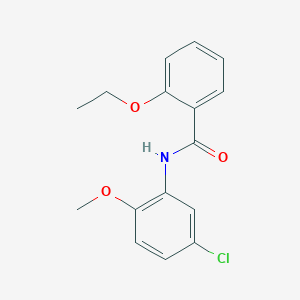
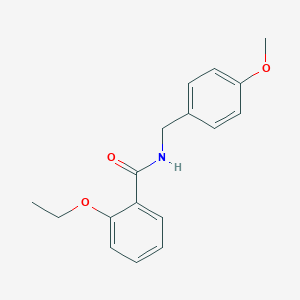
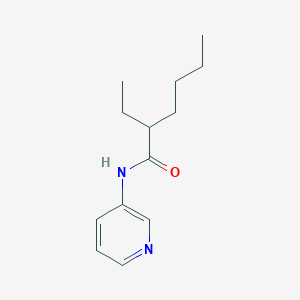
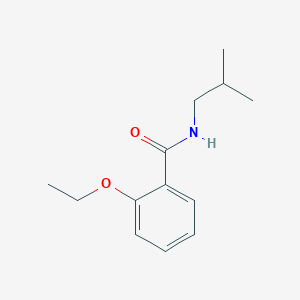
![4-[(2-Methoxy-5-methylanilino)carbonyl]phenyl acetate](/img/structure/B411057.png)
